molecular formula C18H20N2O3 B5725421 N-[2-(butyrylamino)phenyl]-2-methoxybenzamide

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide

Katalognummer B5725421
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: LQBBAUVOAWZLNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.

Wirkmechanismus

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which leads to vasodilation and decreased vascular resistance. This mechanism of action is similar to that of other drugs used to treat pulmonary hypertension, such as sildenafil and tadalafil.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its vasodilatory effects, this compound 73-6691 has been shown to reduce pulmonary artery pressure, improve cardiac function, and improve renal function. These effects are thought to be mediated through the inhibition of sGC and subsequent increase in cGMP levels. This compound 73-6691 has also been shown to have anti-inflammatory effects in some preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has several advantages for use in lab experiments. It has a high selectivity for sGC and is well-tolerated in preclinical studies. However, this compound 73-6691 has some limitations as well. It has a short half-life and requires frequent dosing in preclinical studies. Additionally, its effects may be limited in certain disease states, such as those with impaired cGMP signaling.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691. One area of interest is the potential use of this compound 73-6691 in combination with other therapies for the treatment of various diseases. For example, this compound 73-6691 may be used in combination with phosphodiesterase inhibitors for the treatment of pulmonary hypertension. Another area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Finally, further studies are needed to better understand the mechanisms of action and potential therapeutic applications of this compound 73-6691 in various disease states.

Synthesemethoden

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 can be synthesized using a multi-step process starting from 2-methoxybenzoic acid. The first step involves the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-aminophenylbutyramide in the presence of a base to yield this compound 73-6691. The final product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound 73-6691 has been shown to improve cardiac function in heart failure models, reduce pulmonary artery pressure in pulmonary hypertension models, and improve renal function in renal disease models. These effects are thought to be mediated through the inhibition of sGC, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and diuresis.

Eigenschaften

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-8-17(21)19-14-10-5-6-11-15(14)20-18(22)13-9-4-7-12-16(13)23-2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBBAUVOAWZLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.